2-fluorobenzyl 4-nitrobenzoate

Description

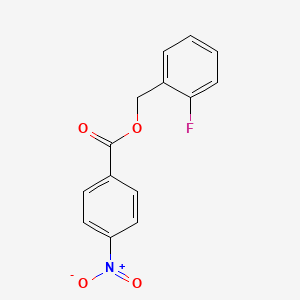

2-Fluorobenzyl 4-nitrobenzoate is an aromatic ester featuring a 4-nitrobenzoate moiety esterified with a 2-fluorobenzyl alcohol derivative. The compound combines two distinct functional groups: a nitro group at the para position of the benzoate ring and a fluorine atom at the ortho position of the benzyl group. This structure confers unique electronic and steric properties, influencing its reactivity, metabolic stability, and biological activity.

The fluorine atom on the benzyl group may further modulate electronic effects and intermolecular interactions, such as hydrogen bonding or hydrophobic interactions, which are critical in biological systems.

Properties

IUPAC Name |

(2-fluorophenyl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVFYXKGFKINFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 4-nitrobenzoate typically involves the esterification of 2-fluorobenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The synthesis of 2-(4-fluorophenyl)-4-nitrobenzoic acid involves reacting 4-nitrobenzoyl chloride with 4-fluoroaniline under controlled conditions, forming an amide intermediate that hydrolyzes to the final product. For esters like 2-fluorobenzyl 4-nitrobenzoate, a similar approach could involve reacting 4-nitrobenzoic acid with 2-fluorobenzyl alcohol in the presence of a coupling agent (e.g., DCC or HATU) to form the ester bond.

Hydrolysis Reactions

In the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid , hydrolysis of trichloromethane derivatives with concentrated sulfuric acid yields the benzoic acid . This suggests that esters like this compound could undergo acid-catalyzed hydrolysis to regenerate the parent acid and alcohol:

Reduction of Nitro Groups

2-fluoro-4-nitrobenzoic acid derivatives undergo reduction of nitro groups using reagents like lithium aluminum hydride (LiAlH₄) or H₂/Pd-C . For the ester analog, this would yield 2-fluorobenzyl 4-aminobenzoate :

Coupling Reactions

The synthesis of amides from carboxylic acids using HATU and DIEA suggests that esters like this compound could similarly participate in amide bond formation with amines.

Comparison of Related Compounds

Critical Analysis of Available Data

The search results highlight challenges in directly applying data to this compound:

-

Structural Similarity : While esters like methyl 2-fluoro-6-nitrobenzoate are mentioned , their reactivity may differ due to substituent positioning.

-

Reaction Conditions : Hydrolysis and coupling reactions described for acids would require adaptation for esters.

-

Biological Activity : Data on apoptosis induction in cell lines pertains to acids, not esters, limiting direct extrapolation.

Scientific Research Applications

2-fluorobenzyl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Substituent Impact on Bioactivity

Key Observations :

- Cholinesterase Inhibition : The 4-nitrobenzoate group exhibits moderate inhibitory activity, but substituents like 3,4-dimethoxy groups enhance potency, likely due to improved hydrogen bonding or steric compatibility with enzyme active sites .

- Antioxidant Activity : Methyl 4-nitrobenzoate shows higher antioxidant activity than unsubstituted methyl benzoate, though methoxy substituents (e.g., 4-OCH₃) are more effective .

Metabolic Stability and Pathways

Nitroaromatic compounds are notoriously recalcitrant to microbial degradation due to the electron-withdrawing nitro group. However, polar derivatives like 4-nitrobenzoate are metabolized via reductive pathways. For example:

- 4-Nitrobenzoate is reduced to 4-hydroxylaminobenzoate and further metabolized to 3,4-dihydroxybenzoate, which is mineralized .

The 2-fluorobenzyl group in this compound may slow degradation due to fluorine’s electronegativity, which could stabilize the ester bond against hydrolysis. Fragmentation patterns in mass spectrometry (e.g., m/z = 109.0448 for C₇H₆F⁺ ions) suggest that the fluorobenzyl group undergoes specific cleavage, which could aid analytical characterization .

Chemical Stability and Reactivity

- Electron-Withdrawing Effects : The nitro group reduces electron density on the aromatic ring, making the compound less susceptible to electrophilic substitution. Fluorine’s inductive effect may further deactivate the benzyl ring.

- Synthetic Precursors : Analogous compounds like 4-hydroxymethylbenzyl 4-nitrobenzoate are used as precursors for radiopharmaceuticals, highlighting the utility of nitrobenzoate esters in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluorobenzyl 4-nitrobenzoate?

- Methodological Answer : The esterification of 4-nitrobenzoic acid with 2-fluorobenzyl alcohol can be optimized using acyl chloride intermediates. Evidence from analogous syntheses (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggests that thionyl chloride (SOCl₂) in dichloromethane (DCM) at 50°C for 4–12 hours efficiently generates the acyl chloride, which is then reacted with 2-fluorobenzyl alcohol under basic conditions (e.g., pyridine) to form the ester . Reaction purity is improved by using N,N-dimethylformamide (DMF) as a catalyst for the esterification step. Post-synthesis purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product .

Q. How can spectroscopic techniques (e.g., ¹H NMR, ¹⁹F NMR) be applied to confirm the structure of this compound?

- Methodological Answer : ¹⁹F NMR is particularly useful for verifying the fluorobenzyl moiety. For example, in 2-fluorobenzyl esters, the fluorine atom typically exhibits a singlet near -115 ppm (referenced to CFCl₃), with splitting patterns influenced by neighboring protons . ¹H NMR should show distinct aromatic proton signals: the 4-nitrobenzoate group displays a deshielded aromatic proton ortho to the nitro group at δ ~8.2–8.4 ppm (doublet), while the 2-fluorobenzyl group shows a multiplet between δ 7.0–7.5 ppm. IR spectroscopy can confirm ester C=O stretching (~1720 cm⁻¹) and nitro group absorption (~1520 and 1350 cm⁻¹) .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted acid or alcohol) in this compound synthesis?

- Methodological Answer : Liquid-liquid extraction (e.g., using DCM and aqueous NaHCO₃) removes unreacted 4-nitrobenzoic acid. Unreacted 2-fluorobenzyl alcohol can be separated via fractional distillation (boiling point ~198°C) or silica gel chromatography with a gradient elution (e.g., 5–20% ethyl acetate in hexane). For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic challenges in this compound structure determination?

- Methodological Answer : SHELXL is effective for refining crystal structures with high-resolution data. For this compound, assign anisotropic displacement parameters (ADPs) to fluorine and nitro groups to address electron density delocalization. Use the TWIN/BASF commands in SHELXL to handle twinning, which is common in nitro-aromatic crystals. Hydrogen bonding patterns (e.g., C–H···O interactions) can be analyzed via the PLATON tool to validate packing motifs .

Q. What experimental and computational approaches can resolve contradictions in thermal stability data for nitro-aromatic esters like this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures. Discrepancies in literature data may arise from impurities or polymorphic forms. Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions. Computational studies (DFT at B3LYP/6-311+G(d,p)) can model decomposition pathways, identifying likely fragmentation products (e.g., NO₂ release) .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of fluorobenzyl esterification with nitrobenzoic acids?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the benzyl alcohol, favoring ester formation. At elevated temperatures (>60°C), competing side reactions (e.g., nitro group reduction) may occur. Kinetic studies (monitored via in-situ FTIR) show that lower temperatures (0–20°C) minimize byproducts but require longer reaction times. Solvent-free microwave-assisted synthesis (100–120°C, 30 min) offers a balance between yield and selectivity .

Q. What hydrogen-bonding motifs dominate the crystal packing of this compound, and how do they affect material properties?

- Methodological Answer : Graph set analysis (Etter’s formalism) of single-crystal XRD data reveals C=O···H–C and NO₂···H–C interactions as primary motifs. Fluorine’s weak hydrogen-bond acceptor capability may lead to slipped π-stacking arrangements, impacting mechanical stability. Hirshfeld surface analysis quantifies intermolecular contacts, showing ~15% contribution from F···H interactions. These motifs correlate with observed melting point variations (~85–90°C) across polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.